molecular formula C19H32ClNO4 B4883460 1-[2-Hydroxy-3-(3-methoxyphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol;hydrochloride

1-[2-Hydroxy-3-(3-methoxyphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol;hydrochloride

Cat. No.: B4883460
M. Wt: 373.9 g/mol
InChI Key: YBKKYOKTIJKLRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-Hydroxy-3-(3-methoxyphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol;hydrochloride is a complex organic compound with a unique structure that includes a piperidine ring substituted with hydroxy and methoxyphenoxy groups

Preparation Methods

The synthesis of 1-[2-Hydroxy-3-(3-methoxyphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol;hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of 2,2,6,6-tetramethylpiperidin-4-ol with 3-methoxyphenol in the presence of a suitable base to form the intermediate compound. This intermediate is then reacted with epichlorohydrin under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-[2-Hydroxy-3-(3-methoxyphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[2-Hydroxy-3-(3-methoxyphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-Hydroxy-3-(3-methoxyphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxy and methoxyphenoxy groups play a crucial role in its activity, potentially interacting with enzymes or receptors in biological systems. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may modulate oxidative stress and inflammation.

Comparison with Similar Compounds

1-[2-Hydroxy-3-(3-methoxyphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol;hydrochloride can be compared with similar compounds such as:

Properties

IUPAC Name

1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO4.ClH/c1-18(2)10-14(21)11-19(3,4)20(18)12-15(22)13-24-17-8-6-7-16(9-17)23-5;/h6-9,14-15,21-22H,10-13H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKKYOKTIJKLRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1CC(COC2=CC=CC(=C2)OC)O)(C)C)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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